molecular formula C26H43N3O5 B14814690 Benzyl ((S)-1-(((S)-1-amino-4-methyl-1-oxopentan-2-yl)((S)-1-hydroxy-4-methylpentan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)carbamate

Benzyl ((S)-1-(((S)-1-amino-4-methyl-1-oxopentan-2-yl)((S)-1-hydroxy-4-methylpentan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)carbamate

Cat. No.: B14814690
M. Wt: 477.6 g/mol
InChI Key: IHSXCHGZCSWCSA-VABKMULXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Z-Leu-Leu-Leucinol is synthesized through a series of peptide coupling reactions. The synthesis typically involves the use of protected amino acids, such as N-carbobenzyloxy (Z)-leucine, which are sequentially coupled using peptide coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The final step involves the reduction of the peptide aldehyde to the corresponding alcohol using reducing agents like sodium borohydride .

Industrial Production Methods

Industrial production of Z-Leu-Leu-Leucinol follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Z-Leu-Leu-Leucinol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Z-Leu-Leu-Leucinol has a wide range of applications in scientific research:

    Chemistry: Used as a tool to study peptide synthesis and modification.

    Biology: Employed in studies investigating protein degradation pathways and their regulation.

    Medicine: Utilized in cancer research to understand the role of proteasome inhibition in cancer cell apoptosis.

    Industry: Applied in the development of proteasome inhibitors for therapeutic use.

Mechanism of Action

Z-Leu-Leu-Leucinol exerts its effects by selectively inhibiting the proteolytic activity of the 26S proteasome. The compound binds to the active site of the proteasome, preventing the degradation of ubiquitinated proteins. This inhibition leads to the accumulation of these proteins, which can induce apoptosis in cancer cells. The molecular targets include the proteasome subunits, and the pathways involved are primarily related to protein degradation and cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Z-Leu-Leu-Leucinol is unique due to its specific amino acid sequence, which provides a high affinity for the proteasome active site. This specificity makes it a valuable tool in research focused on protein degradation and its implications in diseases .

Properties

Molecular Formula

C26H43N3O5

Molecular Weight

477.6 g/mol

IUPAC Name

benzyl N-[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]-[(2S)-1-hydroxy-4-methylpentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate

InChI

InChI=1S/C26H43N3O5/c1-17(2)12-21(15-30)29(23(24(27)31)14-19(5)6)25(32)22(13-18(3)4)28-26(33)34-16-20-10-8-7-9-11-20/h7-11,17-19,21-23,30H,12-16H2,1-6H3,(H2,27,31)(H,28,33)/t21-,22-,23-/m0/s1

InChI Key

IHSXCHGZCSWCSA-VABKMULXSA-N

Isomeric SMILES

CC(C)C[C@@H](CO)N([C@@H](CC(C)C)C(=O)N)C(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(C)CC(CO)N(C(CC(C)C)C(=O)N)C(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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